N-[3-Chloro-4-[(4-fluorophenyl)methoxy]phenyl]-6-[5-[[[2-(methylsulfonyl)ethyl]amino]methyl]-2-furanyl]-4-quinazolinamine
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Overview
Description
The compound “N-[3-Chloro-4-[(4-fluorophenyl)methoxy]phenyl]-6-[5-[[[2-(methylsulfonyl)ethyl]amino]methyl]-2-furanyl]-4-quinazolinamine” is a complex organic molecule . It contains several functional groups, including a quinazolinamine group, a furanyl group, and a methylsulfonyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the quinazolinamine core, with the various substituents attached at specific positions . The exact 3D structure could be determined using techniques such as X-ray crystallography or NMR spectroscopy, but such data is not available in the current literature.Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used . For example, the amine group could participate in acid-base reactions, the furanyl group could undergo electrophilic substitution, and the methylsulfonyl group could be involved in nucleophilic substitution reactions .Scientific Research Applications
Optoelectronic Applications
Quinazoline derivatives have emerged as significant contributors to the field of optoelectronics, serving as key components in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. These compounds are integrated into π-extended conjugated systems, enhancing the creation of novel optoelectronic materials. Specifically, derivatives featuring polyhalogen substitutions are primary materials for fluorescent quinazolines with electroluminescent properties. Such applications extend to organic light-emitting diodes (OLEDs), including white OLEDs and red phosphorescent OLEDs, showcasing their versatility in creating advanced optical materials (Lipunova et al., 2018).
Medicinal Chemistry
In medicinal chemistry, quinazoline and its derivatives, including similar structural motifs as found in the subject compound, play a crucial role. These heterocyclic compounds, featuring a quinazoline-4(3H)-one core, are part of over 200 naturally occurring alkaloids and have been synthesized for their antibacterial activities against pathogens like Staphylococcus aureus and Escherichia coli. The stability of the quinazolinone nucleus inspires the introduction of bioactive moieties, creating potential medicinal agents aimed at combating antibiotic resistance (Tiwary et al., 2016).
Pharmacological Implications
Pharmacologically, quinazoline derivatives have been identified for their roles as chemical inhibitors, particularly in the context of cytochrome P450 isoforms in human liver microsomes. These inhibitors are crucial for understanding drug-drug interactions and the metabolism of various pharmaceuticals, indicating the compound's potential relevance in developing therapeutic agents and studying their metabolic pathways (Khojasteh et al., 2011).
Future Directions
Properties
IUPAC Name |
N-[3-chloro-4-[(4-fluorophenyl)methoxy]phenyl]-6-[5-[(2-methylsulfonylethylamino)methyl]furan-2-yl]quinazolin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26ClFN4O4S/c1-40(36,37)13-12-32-16-23-8-11-27(39-23)20-4-9-26-24(14-20)29(34-18-33-26)35-22-7-10-28(25(30)15-22)38-17-19-2-5-21(31)6-3-19/h2-11,14-15,18,32H,12-13,16-17H2,1H3,(H,33,34,35) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLYIJUNFFXHNGA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCNCC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC=C(C=C5)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26ClFN4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
581.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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